

Application Notes and Protocols: C-C Bond Formation Using Methylzinc Pivalate

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Compound of Interest

Compound Name: Methyl(pivaloyloxy)zinc

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Introduction

Methylzinc pivalate (MeZnOPiv) is a valuable organometallic reagent for carbon-carbon bond formation in organic synthesis. As a member of the family of air- and moisture-stabilized organozinc pivalates, it offers a practical and effective alternative to more sensitive organometallic reagents. The pivaloate ligand enhances the stability and modulates the reactivity of the methylzinc species, allowing for precise control in cross-coupling reactions. These reagents are particularly useful in palladium- or nickel-catalyzed Negishi cross-coupling reactions for the introduction of a methyl group onto various organic scaffolds, a common structural modification in medicinal chemistry and materials science. The solid nature of many organozinc pivalates simplifies their handling, storage, and dispensing, making them amenable to high-throughput screening and automated synthesis.^{[1][2][3]}

Advantages of Methylzinc Pivalate

- **Enhanced Stability:** Compared to traditional organozinc halides, the pivalate ligand confers greater stability towards air and moisture, allowing for easier handling.^{[1][2]}
- **High Functional Group Tolerance:** Organozinc reagents are known for their excellent compatibility with a wide range of functional groups, such as esters, ketones, and amides, which is crucial in the synthesis of complex molecules.

- **Broad Applicability:** Methylzinc pivalate can be employed in a variety of cross-coupling reactions to form C(sp²)-C(sp³) and C(sp)-C(sp³) bonds.
- **Solid Form:** Like other organozinc pivalates, methylzinc pivalate can potentially be prepared and handled as a solid, which is advantageous for laboratory workflow and stoichiometry control.^{[1][2]}

Applications in C-C Bond Formation

The primary application of methylzinc pivalate is in Negishi cross-coupling reactions. This reaction typically involves the palladium- or nickel-catalyzed coupling of an organozinc reagent with an organic halide or triflate.

General Reaction Scheme:

Where:

- R-X: Aryl-, heteroaryl-, vinyl-, or acyl-halide (or triflate)
- MeZnOPiv: Methylzinc pivalate
- Catalyst: Typically a palladium(0) or nickel(0) complex with a suitable phosphine ligand.

Data Presentation

Table 1: Palladium-Catalyzed Methylation of Aryl and Heteroaryl Halides

Entry	Aryl/Heteroaryl Halide	Catalyst (mol%)	Ligand	Solvent	Temp (°C)	Time (h)	Yield (%)
1	4-Bromotoluene	$\text{Pd}_2(\text{dba})_3$ (2.5)	SPhos (5)	THF	65	12	95
2	2-Chloropyridine	$\text{Pd}(\text{OAc})_2$ (2)	XPhos (4)	Dioxane	100	16	88
3	Ethyl 4-iodobenzoate	$\text{PdCl}_2(\text{dppf})$ (5)	-	DMF	80	8	92
4	3-Bromoquinoline	$\text{Pd}(\text{PPh}_3)_4$ (5)	-	Toluene	110	24	78
5	1-Iodonaphthalene	$\text{Pd}_2(\text{dba})_3$ (1)	RuPhos (2)	THF/NMP	80	6	97

Table 2: Nickel-Catalyzed Methylation of Aryl Pivalates

Entry	Aryl Pivalate	Catalyst (mol%)	Ligand	Solvent	Temp (°C)	Time (h)	Yield (%)
1	2-Naphthyl pivalate	$\text{Ni}(\text{cod})_2$ (5)	IPr (10)	THF/DMA	50	12	85
2	Phenyl pivalate	$\text{NiCl}_2(\text{dppf})$ (10)	-	Dioxane	80	24	65
3	4-Acetylphenyl pivalate	$\text{Ni}(\text{acac})_2$ (10)	SIPr (15)	Toluene	100	18	75

Experimental Protocols

Protocol 1: Preparation of Zinc Pivalate ($\text{Zn}(\text{OPiv})_2$)

This protocol is adapted from Organic Syntheses.^{[1][2]}

Materials:

- Zinc oxide (ZnO)
- Pivalic acid (PivOH)
- Toluene

Procedure:

- To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add zinc oxide (1.0 equiv), pivalic acid (2.2 equiv), and toluene.
- Heat the mixture to reflux and stir vigorously. Water will be collected in the Dean-Stark trap as the reaction proceeds.
- Continue heating at reflux until no more water is collected (typically 16-24 hours).
- Allow the reaction mixture to cool to room temperature.
- Remove the toluene under reduced pressure to yield zinc pivalate as a white, fluffy solid.
- Dry the solid under high vacuum to remove any residual pivalic acid and water.

Protocol 2: In Situ Preparation and Use of Methylzinc Pivalate for Negishi Cross-Coupling

Materials:

- Methylmagnesium bromide (MeMgBr , solution in THF)
- Zinc pivalate ($\text{Zn}(\text{OPiv})_2$)

- Aryl or heteroaryl halide (e.g., 4-bromotoluene)
- Palladium catalyst (e.g., $\text{Pd}_2(\text{dba})_3$)
- Ligand (e.g., SPhos)
- Anhydrous THF

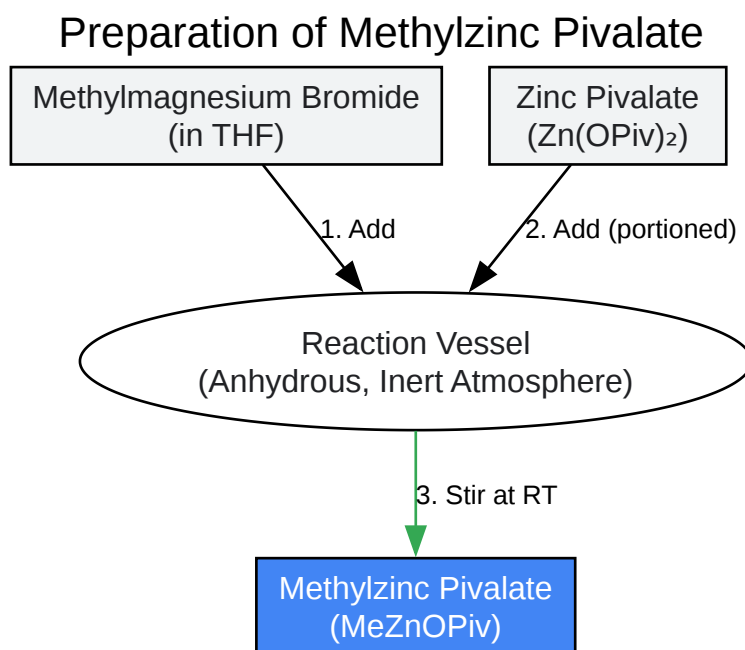
Procedure:

- Preparation of the Methylzinc Reagent:
 - In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add a solution of methylmagnesium bromide in THF.
 - Cool the solution to 0 °C in an ice bath.
 - Slowly add solid zinc pivalate (1.0 equiv relative to MeMgBr) in portions.
 - Allow the mixture to warm to room temperature and stir for 1-2 hours. The resulting suspension is the methylzinc pivalate reagent.
- Negishi Cross-Coupling:
 - In a separate flame-dried Schlenk flask under an inert atmosphere, add the aryl or heteroaryl halide (1.0 equiv), the palladium catalyst (e.g., 2.5 mol% $\text{Pd}_2(\text{dba})_3$), and the ligand (e.g., 5 mol% SPhos).
 - Add anhydrous THF to dissolve the components.
 - To this mixture, add the freshly prepared methylzinc pivalate solution (typically 1.2-1.5 equiv) via cannula.
 - Heat the reaction mixture to the desired temperature (e.g., 65 °C) and monitor the reaction progress by TLC or GC-MS.
 - Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

- Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Visualizations

Preparation of Methylzinc Pivalate

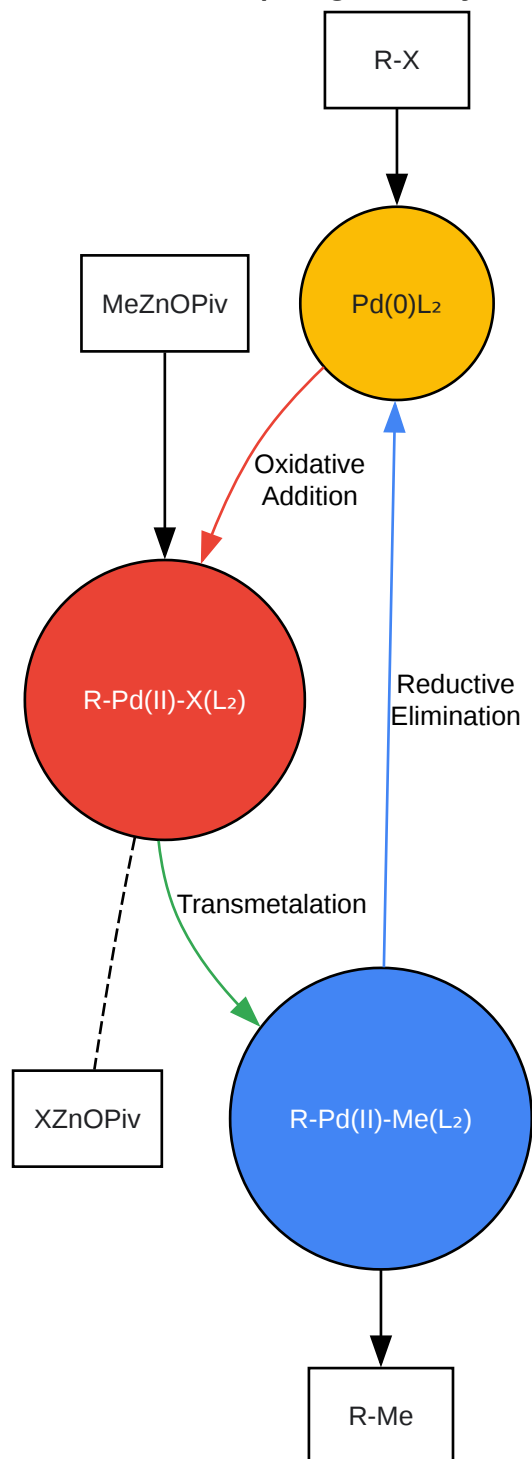


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Caption: Workflow for the preparation of methylzinc pivalate.

Catalytic Cycle for Negishi Cross-Coupling

Negishi Cross-Coupling Catalytic Cycle

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Caption: Catalytic cycle of the Negishi cross-coupling reaction.

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